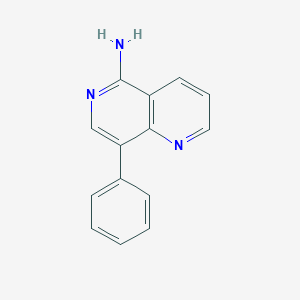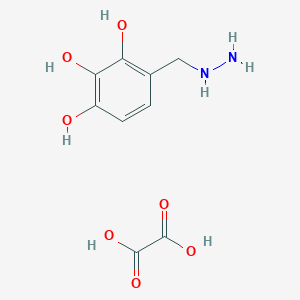
1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by the presence of two phenothiazine moieties linked by a propane chain, with each phenothiazine unit substituted with a methylsulfonyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane typically involves the following steps:
Formation of Phenothiazine Units: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Methylsulfonyl Substitution: The phenothiazine units are then subjected to methylsulfonylation using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Linking with Propane Chain: The final step involves linking the two methylsulfonyl-substituted phenothiazine units with a propane chain. This can be achieved through a nucleophilic substitution reaction using a suitable propane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane can undergo various chemical reactions, including:
Oxidation: The phenothiazine units can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups back to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its neuroleptic and antipsychotic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
1,3-Bis(2-methylimidazolyl)propane: Another compound with a similar propane linkage but different substituents.
1,3-Bis(diphenylphosphino)propane: A diphosphine ligand used in coordination chemistry.
Uniqueness
1,3-Bis(2-(methylsulfonyl)-10H-phenothiazin-10-yl)propane is unique due to its dual phenothiazine structure and methylsulfonyl substitutions, which confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C29H26N2O4S4 |
|---|---|
分子量 |
594.8 g/mol |
IUPAC名 |
2-methylsulfonyl-10-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]phenothiazine |
InChI |
InChI=1S/C29H26N2O4S4/c1-38(32,33)20-12-14-28-24(18-20)30(22-8-3-5-10-26(22)36-28)16-7-17-31-23-9-4-6-11-27(23)37-29-15-13-21(19-25(29)31)39(2,34)35/h3-6,8-15,18-19H,7,16-17H2,1-2H3 |
InChIキー |
OUZHDSSXXJVEJJ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4C5=CC=CC=C5SC6=C4C=C(C=C6)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide](/img/structure/B13865434.png)




![3H-1,2,3-Triazolo[4,5-b]pyridine, 3-(3-methoxyphenyl)-](/img/structure/B13865465.png)



![N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib](/img/structure/B13865494.png)

![Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate](/img/structure/B13865512.png)


